N'-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent . The reaction is carried out in a moisture-protected environment to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of acridine N-oxides, while reduction reactions may yield reduced acridine derivatives.
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of other acridine derivatives . In biology and medicine, it has shown promise as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease . Additionally, its anticancer properties have been explored, with studies showing its effectiveness against certain cancer cell lines . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the production of amyloid-beta peptides . This interaction is primarily stabilized by hydrogen bonds and π-π stacking interactions between the acridine moiety and the enzyme’s active site residues . In its anticancer role, the compound intercalates into DNA, disrupting the function of topoisomerase enzymes and leading to cell death .
Comparison with Similar Compounds
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide can be compared with other acridine derivatives such as N-(acridin-9-yl)benzamides and N-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida . While these compounds share similar structural features, N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific hydrazide and phenylacetohydrazide moieties, which contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-hydroxy-2-phenylacetohydrazide |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-8-2-1-3-9-14)21(26)24-23-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,20,25H,(H,22,23)(H,24,26) |
InChI Key |
VFVJSUMRIATWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origin of Product |
United States |
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